molecular formula C28H31N7O6 B14603746 Glycyl-L-tryptophylglycyl-L-tryptophylglycine CAS No. 57850-30-3

Glycyl-L-tryptophylglycyl-L-tryptophylglycine

Katalognummer: B14603746
CAS-Nummer: 57850-30-3
Molekulargewicht: 561.6 g/mol
InChI-Schlüssel: YQHUQQMBSDKSQG-GOTSBHOMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glycyl-L-tryptophylglycyl-L-tryptophylglycine is a peptide composed of three glycine and two tryptophan residues. This compound is a part of the broader class of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in biological processes and have various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-tryptophylglycyl-L-tryptophylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first glycine residue is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid (L-tryptophan) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for the remaining amino acids (glycine, L-tryptophan, and glycine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, liquid chromatography techniques are used for purification.

Analyse Chemischer Reaktionen

Types of Reactions

Glycyl-L-tryptophylglycyl-L-tryptophylglycine can undergo various chemical reactions, including:

    Oxidation: The tryptophan residues can be oxidized under specific conditions, leading to the formation of kynurenine derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.

    Substitution: Amino acid derivatives activated with carbodiimides or other coupling agents facilitate substitution reactions.

Major Products Formed

    Oxidation: Kynurenine derivatives from tryptophan oxidation.

    Reduction: Reduced peptide with intact amino acid residues.

    Substitution: Modified peptides with substituted amino acid residues.

Wissenschaftliche Forschungsanwendungen

Glycyl-L-tryptophylglycyl-L-tryptophylglycine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for potential therapeutic applications, including drug delivery and peptide-based therapies.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Wirkmechanismus

The mechanism of action of Glycyl-L-tryptophylglycyl-L-tryptophylglycine involves its interaction with specific molecular targets, such as receptors or enzymes. The tryptophan residues play a crucial role in binding to these targets, influencing various biological pathways. The peptide can modulate signaling cascades, leading to physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Glycyl-L-tryptophan: A simpler dipeptide with similar properties.

    Glycyl-L-tyrosine: Another peptide with different amino acid composition but similar applications.

    L-tryptophylglycine: A related peptide with one tryptophan and one glycine residue.

Uniqueness

Glycyl-L-tryptophylglycyl-L-tryptophylglycine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of two tryptophan residues enhances its binding affinity and potential therapeutic applications compared to simpler peptides.

Eigenschaften

CAS-Nummer

57850-30-3

Molekularformel

C28H31N7O6

Molekulargewicht

561.6 g/mol

IUPAC-Name

2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetic acid

InChI

InChI=1S/C28H31N7O6/c29-11-24(36)34-22(9-16-12-30-20-7-3-1-5-18(16)20)27(40)32-14-25(37)35-23(28(41)33-15-26(38)39)10-17-13-31-21-8-4-2-6-19(17)21/h1-8,12-13,22-23,30-31H,9-11,14-15,29H2,(H,32,40)(H,33,41)(H,34,36)(H,35,37)(H,38,39)/t22-,23-/m0/s1

InChI-Schlüssel

YQHUQQMBSDKSQG-GOTSBHOMSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)NC(=O)CN

Kanonische SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)NC(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.